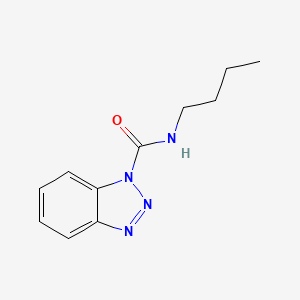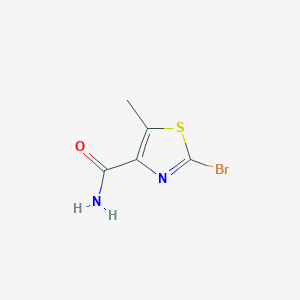
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y a menudo se utilizan como andamios en la química medicinal. Este compuesto, en particular, ha despertado interés debido a sus posibles propiedades farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-amino-5-clorobenzonitrilo.
Ciclización: El material de partida se somete a ciclización con formamida en condiciones ácidas para formar 6-cloroquinazolin-4(3H)-ona.
Dimetilación: El paso final implica la dimetilación del grupo amino utilizando dimetilamina en presencia de un catalizador adecuado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar pasos similares pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinazolina.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de quinazolina.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica generalmente requieren una base como carbonato de potasio y un disolvente adecuado como la dimetilformamida.
Productos Principales
Oxidación: N-óxidos de quinazolina.
Reducción: Diversos derivados de quinazolina reducidos.
Sustitución: Derivados de quinazolina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial como inhibidor de enzimas.
Medicina: Se investiga su potencial efecto terapéutico, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos:
Objetivos Moleculares: Puede dirigirse a enzimas o receptores involucrados en las vías de la enfermedad.
Vías Involucradas: El compuesto puede modular las vías de señalización, lo que lleva a sus efectos farmacológicos.
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloroquinazolin-4(3H)-ona: Carece del grupo dimetilamino.
3-(Dimetilamino)quinazolin-4(3H)-ona: Carece del átomo de cloro.
Quinazolina: El compuesto principal sin sustituciones.
Singularidad
6-Cloro-3-(dimetilamino)quinazolin-4(3H)-ona es única debido a la presencia tanto del átomo de cloro como del grupo dimetilamino, lo que contribuye a sus distintas propiedades químicas y biológicas.
Propiedades
Número CAS |
89804-95-5 |
|---|---|
Fórmula molecular |
C10H10ClN3O |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
6-chloro-3-(dimethylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)14-6-12-9-4-3-7(11)5-8(9)10(14)15/h3-6H,1-2H3 |
Clave InChI |
YZCMZORVJGOHJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C=NC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

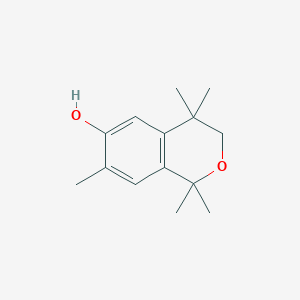
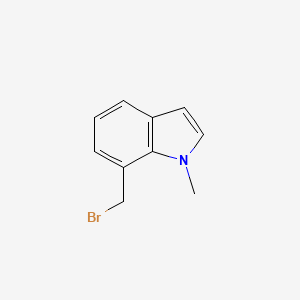




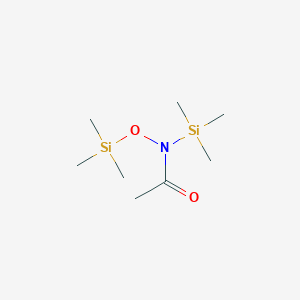
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
